molecular formula C7H5N3S B12897352 5-Phenyl-1,2,3,4-thiatriazole CAS No. 34733-85-2

5-Phenyl-1,2,3,4-thiatriazole

Cat. No.: B12897352
CAS No.: 34733-85-2
M. Wt: 163.20 g/mol
InChI Key: PXZQTGLTLYTSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1,2,3,4-thiatriazole is a heterocyclic compound with the molecular formula C₇H₅N₃S and a molecular weight of 163.20 g/mol . This compound is characterized by a thiatriazole ring, which consists of three nitrogen atoms and one sulfur atom, fused with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,2,3,4-thiatriazole typically involves the reaction of phenyl isothiocyanate with sodium azide in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired thiatriazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1,2,3,4-thiatriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiatriazole ring into other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiatriazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiatriazole derivatives .

Scientific Research Applications

5-Phenyl-1,2,3,4-thiatriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-1,2,3,4-thiatriazole involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

    1,2,3,4-Thiatriazole: A parent compound with similar structural features but without the phenyl group.

    1,3,4-Thiadiazole: Another sulfur-containing heterocycle with different nitrogen atom positioning.

    1,2,4-Triazole: A nitrogen-rich heterocycle with diverse biological activities.

Uniqueness: 5-Phenyl-1,2,3,4-thiatriazole stands out due to its unique combination of a thiatriazole ring and a phenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

34733-85-2

Molecular Formula

C7H5N3S

Molecular Weight

163.20 g/mol

IUPAC Name

5-phenylthiatriazole

InChI

InChI=1S/C7H5N3S/c1-2-4-6(5-3-1)7-8-9-10-11-7/h1-5H

InChI Key

PXZQTGLTLYTSHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.